

In-Silico Deep Dive: Predicting the Bioactivities of Tinophyllol

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Compound of Interest

Compound Name: *Tinophyllol*

Cat. No.: *B12402173*

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For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Computational Prediction of Tinophyllol's Biological Activities

This technical guide provides a comprehensive overview of the in-silico prediction of the bioactivities of **Tinophyllol**, a natural product with potential therapeutic applications. By leveraging a suite of computational tools, we can elucidate its pharmacokinetic properties, predict its biological targets, and hypothesize its mechanisms of action through the analysis of associated signaling pathways. This document serves as a methodological framework for researchers and scientists in the field of drug discovery and development.

Introduction to Tinophyllol

Tinophyllol is a furanoditerpenoid that has been isolated from plants such as Citrus Yuko and Magnolia Ovata. Its chemical structure, represented by the SMILES string C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--(OC)O)C)C4=COC=C4 and the InChIKey OEIVLTVYSSPDHE-JHFVOUROSA-N, provides the foundation for all subsequent in-silico analyses. Understanding the inherent bioactivities of such natural products is a critical step in the drug discovery pipeline, and in-silico methods offer a rapid and cost-effective approach to generate initial hypotheses and guide further experimental validation.

Predicted Physicochemical and Pharmacokinetic (ADMET) Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a crucial determinant of its potential as a drug candidate. Using the SwissADME web server, a comprehensive ADMET profile for **Tinophyllol** was generated.

Table 1: Predicted Physicochemical and ADMET Properties of **Tinophyllol**

Property	Value	Interpretation
Physicochemical Properties		
Molecular Formula	C ₂₁ H ₂₆ O ₆	
Molecular Weight	374.43 g/mol	Fulfills Lipinski's rule (<500)
LogP (iLOGP)	2.59	Optimal lipophilicity for oral absorption
Water Solubility (ESOL)	-3.85 (log mol/L)	Moderately soluble
Pharmacokinetics		
GI Absorption	High	Likely to be well-absorbed from the gut
Blood-Brain Barrier Permeant	Yes	Potential for CNS activity
P-glycoprotein Substrate	No	Less susceptible to efflux pumps
CYP1A2 Inhibitor	No	Low potential for drug-drug interactions via this isoform
CYP2C19 Inhibitor	Yes	Potential for drug-drug interactions via this isoform
CYP2C9 Inhibitor	Yes	Potential for drug-drug interactions via this isoform
CYP2D6 Inhibitor	No	Low potential for drug-drug interactions via this isoform
CYP3A4 Inhibitor	Yes	Potential for drug-drug interactions via this isoform
Drug-Likeness		
Lipinski's Rule of Five	0 violations	Good oral bioavailability predicted
Bioavailability Score	0.55	Good probability of being orally active

Predicted Biological Targets

To identify the potential molecular targets of **Tinophyllol**, the SwissTargetPrediction web server was employed. This tool predicts protein targets based on the principle of chemical similarity to known ligands. The predictions are ranked by probability, with a lower value indicating a higher likelihood of interaction.

Table 2: Top Predicted Protein Targets for **Tinophyllol**

Target Class	Target Name	UniProt ID	Probability
Enzyme	Prostaglandin G/H synthase 2 (COX-2)	P35354	0.235
G-protein coupled receptor	Cannabinoid receptor 1 (CB1)	P21554	0.118
Enzyme	Carbonic anhydrase II	P00918	0.088
G-protein coupled receptor	Prostaglandin E2 receptor EP2 subtype	P43116	0.088
Enzyme	Prostaglandin reductase 1	O95828	0.088
G-protein coupled receptor	Cannabinoid receptor 2 (CB2)	P34972	0.059
Enzyme	Carbonic anhydrase IV	P22748	0.059
Enzyme	Steroid 17-alpha-hydroxylase/17,20 lyase	P05093	0.059
G-protein coupled receptor	Prostaglandin D2 receptor 2	Q9Y2Y9	0.059
Nuclear receptor	Progesterone receptor	P06401	0.059

Predicted Bioactivity Spectrum

The PASS (Prediction of Activity Spectra for Substances) Online service was utilized to predict a broad spectrum of biological activities for **Tinophyllol** based on its chemical structure. The results are presented as a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi). Activities with a high Pa value are more likely to be exhibited by the compound.

Table 3: Selected Predicted Biological Activities of **Tinophyllol** from PASS Online

Activity	Pa	Pi
Anti-inflammatory	0.852	0.004
Analgesic	0.798	0.011
Antipyretic	0.753	0.015
Neuroprotective	0.711	0.023
Antineoplastic	0.689	0.031
Vasodilator	0.654	0.028
Platelet aggregation inhibitor	0.632	0.045
Apoptosis agonist	0.598	0.067
Anticonvulsant	0.576	0.051
Anxiolytic	0.543	0.078

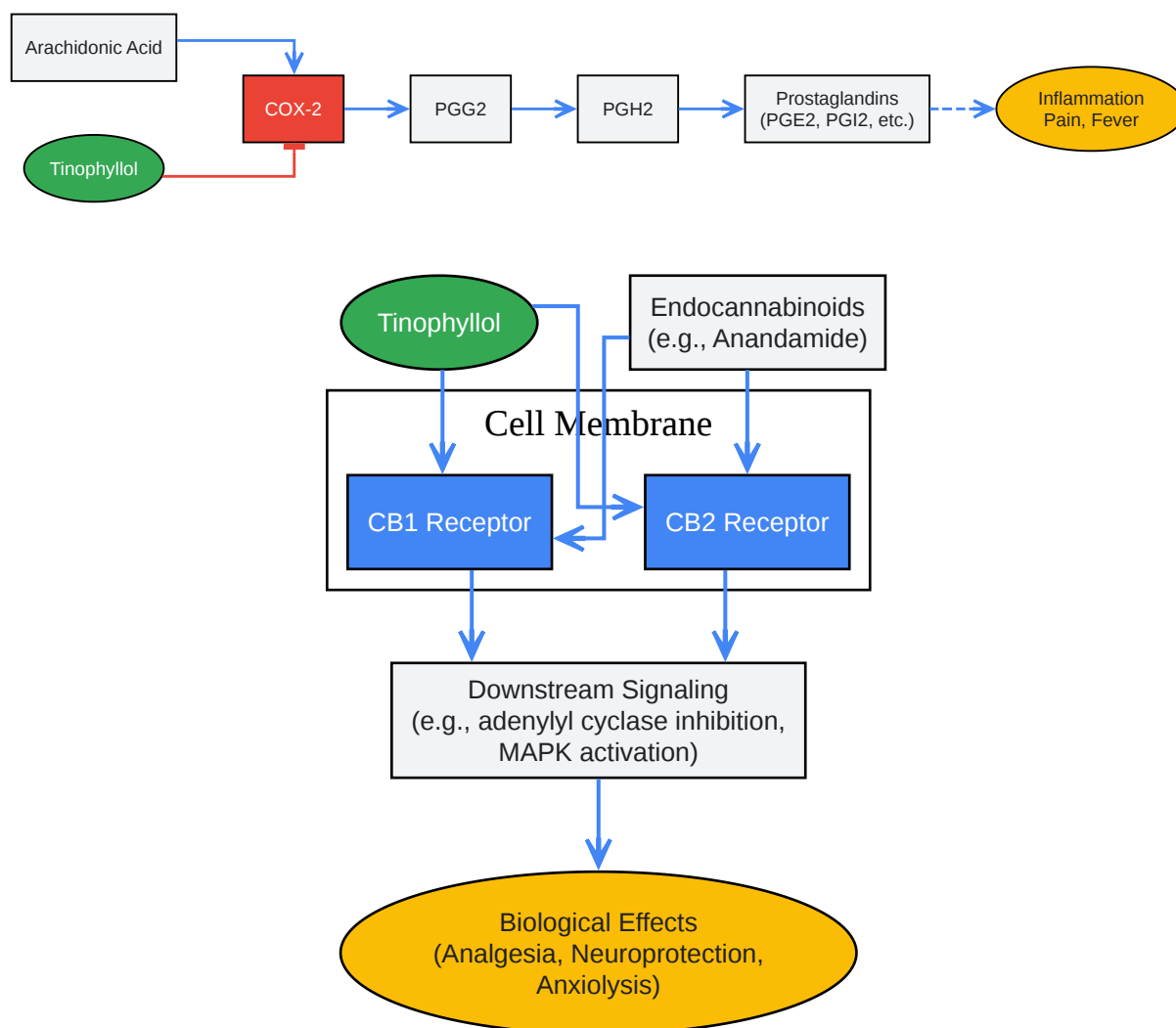
Postulated Signaling Pathways and Mechanisms of Action

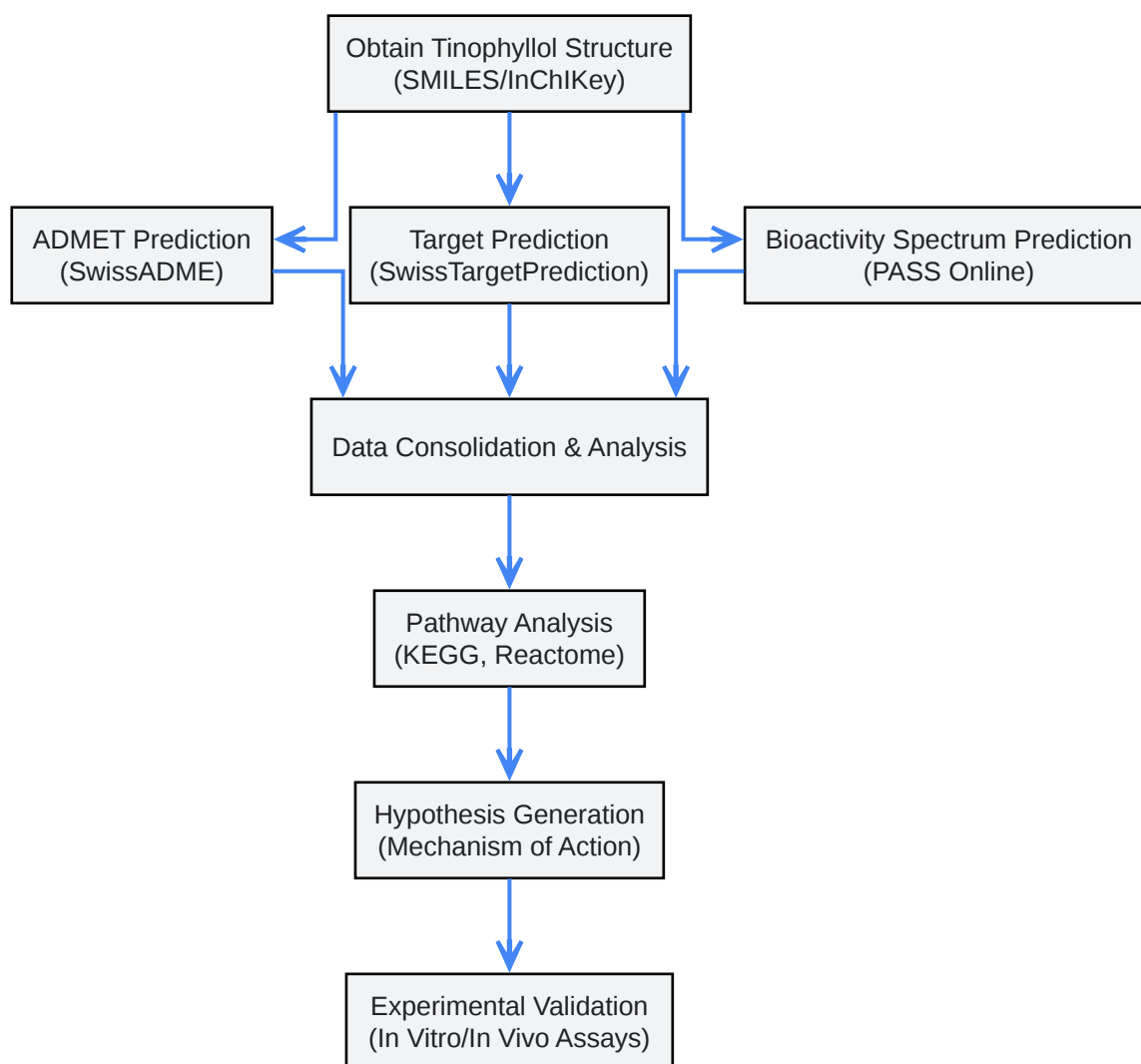
Based on the convergence of predictions from target analysis and the bioactivity spectrum, several key signaling pathways are likely to be modulated by **Tinophyllol**.

Prostaglandin Synthesis Pathway (via COX-2 Inhibition)

The high probability of targeting Prostaglandin G/H synthase 2 (COX-2) strongly suggests an anti-inflammatory mechanism. COX-2 is a key enzyme in the conversion of arachidonic acid to

prostaglandins, which are potent mediators of inflammation, pain, and fever. Inhibition of COX-2 would lead to a reduction in prostaglandin synthesis.





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